molecular formula C28H24ClF3N2O3 B3033224 1,3-Cyclohexanedione, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)- CAS No. 1005123-60-3

1,3-Cyclohexanedione, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-

Cat. No.: B3033224
CAS No.: 1005123-60-3
M. Wt: 528.9 g/mol
InChI Key: ZQUBRKJSKNTGGQ-UHFFFAOYSA-N
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Description

The compound 1,3-Cyclohexanedione, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)- is a structurally complex derivative of 1,3-cyclohexanedione (1,3-CHD), a cyclic diketone widely used in synthesizing agrochemicals and pharmaceuticals . Its core structure is modified with three distinct substituents:

  • Position 4: A 3-chloro-5-(trifluoromethyl)-2-pyridinyl group, contributing lipophilicity and electron-withdrawing properties.
  • Position 5: A 4-methoxyphenyl group, introducing electron-donating effects via the methoxy substituent.
  • Position 2: A 1,2,3,4-tetrahydro-1-isoquinolinyl group, a nitrogen-containing heterocycle that may enhance binding affinity or solubility.

This compound is hypothesized to exhibit herbicidal activity, similar to other 1,3-CHD derivatives like sulcotrione and mesotrione, which target acetyl-CoA carboxylase (ACCase) .

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClF3N2O3/c1-37-18-8-6-16(7-9-18)20-13-22(35)24(25-19-5-3-2-4-15(19)10-11-33-25)27(36)23(20)26-21(29)12-17(14-34-26)28(30,31)32/h2-9,12,14,20,23-25,33H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUBRKJSKNTGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C(C(=O)C2C3=C(C=C(C=N3)C(F)(F)F)Cl)C4C5=CC=CC=C5CCN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1,3-Cyclohexanedione, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)- is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis of the Compound

The synthesis of 1,3-cyclohexanedione derivatives typically involves the condensation of cyclohexanediones with various substituents. The specific compound in focus can be synthesized through a multi-step process involving the introduction of chloro and trifluoromethyl groups on a pyridine ring, as well as methoxy and isoquinoline substituents. Notably, the presence of these functional groups can significantly influence the biological properties of the resulting compound.

Synthetic Pathway

  • Starting Materials : Cyclohexanedione, chloro-pyridine derivatives, methoxyphenyl compounds, and isoquinoline derivatives.
  • Reagents : Triethylorthoformate is often used to facilitate the condensation reactions.
  • Conditions : The reactions are typically conducted under reflux conditions to ensure complete conversion.

Antimicrobial Activity

Research indicates that derivatives of cyclohexanedione exhibit varying degrees of antimicrobial activity. For instance, certain substituted cyclohexanediones have shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values comparable to standard antituberculosis drugs .

Table 1: Antimicrobial Activity of Cyclohexanedione Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
2-(((2-hydroxyphenyl)amino)methylene)-cyclohexane-1,3-dioneM. tuberculosis2-16
4-Substituted CyclohexanedionesE. coli, S. aureus20-100

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that some derivatives possess selective cytotoxic effects against tumor cell lines. For example, certain 3-formylchromone derivatives exhibited tumor cell-specific cytotoxicity without affecting normal cells . This highlights the potential for developing therapeutic agents targeting cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of cyclohexanedione derivatives is closely related to their structural features:

  • Presence of Functional Groups : The introduction of hydroxyl or methoxy groups at specific positions can enhance activity.
  • Substituent Effects : The nature and position of substituents on the cyclohexanedione ring significantly impact MIC values against bacterial strains .

Figure 1: Structure-Activity Relationship Overview

SAR Diagram (Illustrative purposes only)

Case Study 1: Antituberculosis Activity

A study investigated a series of substituted cyclohexanediones for their effectiveness against M. tuberculosis. It was found that specific substitutions at the C-5 position led to enhanced activity compared to parent compounds. Compounds with gem-dimethyl substitutions demonstrated optimal MIC values .

Case Study 2: Anticancer Properties

Another research effort focused on the cytotoxic effects of cyclohexanedione derivatives against various cancer cell lines. The results indicated that modifications leading to increased lipophilicity resulted in higher cytotoxicity levels .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Recent studies have highlighted the potential of 1,3-cyclohexanedione derivatives in medicinal applications. For instance, a study synthesized novel heteroannulated compounds from this derivative and evaluated their antimicrobial and anticancer activities. The results indicated that certain synthesized compounds exhibited significant antimicrobial efficacy against various microbial strains and notable cytotoxic activity against cancer cell lines. The presence of specific functional groups was attributed to these biological activities, suggesting that the compound could serve as a scaffold for developing new antimicrobial and anticancer agents .

Synthesis of Bioactive Compounds

The compound has been utilized as a precursor in synthesizing bioactive molecules. For example, it has been employed in the synthesis of hexahydrobenzo[a]phenanthridin-4-one derivatives through condensation reactions. These derivatives have shown potential pharmacological activity, indicating that 1,3-cyclohexanedione derivatives can be pivotal in developing new therapeutic agents .

Herbicide Development

1,3-Cyclohexanedione derivatives are also recognized for their role in agrochemical applications. They serve as intermediates in the synthesis of herbicides. Specifically, alpha,beta-unsaturated ketones derived from these compounds have been reported to be useful in producing herbicides effective against a range of weeds. The synthesis process involves various reaction pathways leading to the formation of herbicidal agents that can help manage agricultural pests effectively .

Pesticide Intermediates

In addition to herbicides, these compounds are valuable in synthesizing other pesticide classes. Their chemical reactivity allows for modifications that enhance the efficacy and selectivity of pesticides, making them essential components in modern agricultural practices .

Polymer Chemistry

The unique structural features of 1,3-cyclohexanedione derivatives enable their use in materials science. They can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has demonstrated that these compounds can act as crosslinking agents or modifiers in polymer formulations .

Nanomaterials

Furthermore, derivatives of 1,3-cyclohexanedione are being explored for applications in nanotechnology. Their ability to form stable complexes with metal ions makes them suitable for developing nanomaterials with specific electronic and optical properties. This application is particularly relevant in creating sensors and catalysts .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal Chemistry Antimicrobial agents; Anticancer drugsSignificant efficacy against microbes and cancer cells
Agrochemicals Herbicide synthesis; Pesticide intermediatesUseful in developing effective herbicides
Materials Science Polymer enhancements; Nanomaterial developmentImproved material properties; Stable metal complexes

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Bioactivity

A. Pyridinyl Substituents
The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group at position 4 is analogous to pyridinyl groups in herbicidal compounds. For example:

  • Compound 3d (): A 1,3-CHD derivative with a (2,4-dichlorophenyl)-acetyl substituent showed potent ACCase inhibition (0.061 nmol h⁻¹mg⁻¹ protein), outperforming commercial herbicides like clethodim .

The chloro and trifluoromethyl groups enhance lipophilicity and stabilize interactions with ACCase’s hydrophobic pockets, but steric effects from bulkier substituents (e.g., benzyl groups in ) may reduce activity .

B. Aromatic Substituents at Position 5
The 4-methoxyphenyl group in the target compound contrasts with phenyl analogs in other studies:

  • 4-Chlorophenyl Derivatives (): Electron-withdrawing chlorine substituents improved ACCase inhibition compared to methyl groups. For instance, compound 3a (R1=R2=H) had higher activity (0.185 nmol h⁻¹mg⁻¹) than methyl-substituted analogs (0.312–0.385 nmol h⁻¹mg⁻¹) .

The methoxy group’s electron-donating nature may reduce ACCase affinity compared to chloro-substituted analogs but improve solubility for field applications.

C. Heterocyclic Substituents at Position 2 The tetrahydroisoquinolinyl group distinguishes this compound from other 1,3-CHD derivatives:

  • Tetrahydroisoquinoline vs. Alkyl/Amino Groups: In , unsubstituted 1,3-CHD derivatives (e.g., 3a) showed higher activity than those with methyl or amino groups. The tetrahydroisoquinolinyl group’s rigidity and nitrogen content may mimic natural substrates, enhancing target binding .

Q & A

Q. What are the key synthetic strategies for preparing 1,3-cyclohexanedione derivatives with complex substituents?

Methodological Answer: The synthesis of substituted 1,3-cyclohexanediones often involves cyclocondensation reactions or catalytic asymmetric methods. For example, asymmetric Brønsted acid catalysis using chiral binol-based N-triflyphosphoramide enables enantioselective synthesis of tetrahydroxanthenones via in situ generation of ortho-quinone methides and their reaction with 1,3-cyclohexanedione . Additionally, nucleophilic substitution or cross-coupling reactions can introduce substituents like pyridinyl or isoquinolinyl groups. For halogenated derivatives, Appel salt reactions with aminoazines have been optimized to control regioselectivity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy: Use 1^1H/13^{13}C NMR to confirm substitution patterns, particularly for trifluoromethyl and chloro-pyridinyl groups. Fluorine-specific NMR (19^{19}F) is critical for analyzing CF3_3 environments.
  • X-ray crystallography: Resolve stereochemistry of the tetrahydro-isoquinolinyl moiety and verify intramolecular interactions (e.g., hydrogen bonding between cyclohexanedione carbonyls and methoxyphenyl groups) .
  • Mass spectrometry (HRMS): Confirm molecular weight and fragmentation pathways, especially for labile substituents like the trifluoromethyl group.

Q. What are the primary biochemical applications of 1,3-cyclohexanedione derivatives?

Methodological Answer: Derivatives of 1,3-cyclohexanedione are potent inhibitors of 4-hydroxyphenyl-pyruvate dioxygenase (HPPD), a key enzyme in tyrosine metabolism. For example, NTBC (2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione) is used to treat tyrosinemia. Researchers can assay inhibitory activity by measuring HPPD-dependent homogentisate formation via UV-Vis spectroscopy at 320 nm .

Q. How does microbial metabolism degrade 1,3-cyclohexanedione derivatives?

Methodological Answer: Anaerobic bacteria like Alicycliphilus denitrificans oxidize cyclohexanone to 2-cyclohexenone, which is hydrated to 3-hydroxycyclohexanone and further oxidized to 1,3-cyclohexanedione. Researchers can track degradation pathways using 13^{13}C-labeled substrates and GC-MS to identify intermediates like 5-oxohexanoic acid .

Advanced Research Questions

Q. How can enantioselectivity be achieved in the synthesis of tetrahydroxanthenes from 1,3-cyclohexanedione?

Methodological Answer: Chiral Brønsted acids (e.g., binol-derived N-triflyphosphoramide) promote desymmetrization of 5-monosubstituted 1,3-dicarbonyl substrates. Key steps:

Generate ortho-quinone methides via acid-catalyzed dehydration.

Control stereochemistry through non-covalent interactions (e.g., hydrogen bonding) between the catalyst and substrate.

Optimize solvent polarity (e.g., toluene) to enhance enantioselectivity (>90% ee) .

Q. Why do excess equivalents of 1,3-cyclohexanedione derivatives slow reaction rates in organocatalytic systems?

Methodological Answer: Contrary to typical ketones (e.g., acetone), 1,3-cyclohexanedione derivatives act as buffers in organic solvents, stabilizing reactive intermediates (e.g., enolates) and altering equilibrium. This buffering effect reduces the effective concentration of catalytic species. To mitigate this:

  • Use substoichiometric amounts (0.1–0.5 equiv).
  • Monitor reaction progress via 1^1H NMR to identify optimal loading .

Q. How can computational methods predict regioselectivity in reactions involving pyridinyl substituents?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like Appel salt coupling. For example:

  • Calculate Fukui indices to identify nucleophilic sites on pyridinyl amines.
  • Compare activation energies for 2-, 3-, and 4-substituted pyridines to rationalize experimental yields (e.g., 75% for 3-Cl-pyridinyl vs. trace for 4-pyridinyl) .

Q. How should researchers resolve contradictions in spectroscopic data for tautomeric forms of 1,3-cyclohexanedione derivatives?

Methodological Answer:

  • Variable-temperature NMR: Observe coalescence of keto-enol tautomer signals at elevated temperatures.
  • Isotopic labeling: Introduce 18^{18}O at carbonyl groups to track tautomerization via mass shifts.
  • X-ray crystallography: Confirm dominant tautomer in solid state (e.g., diketone vs. enol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Cyclohexanedione, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-
Reactant of Route 2
Reactant of Route 2
1,3-Cyclohexanedione, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-

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